4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-[3-(morpholin-4-yl)propyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,1-Dioxo-1lambda6,2-thiazinan-2-yl)-N-[3-(morpholin-4-yl)propyl]benzamide is a complex organic compound that features a benzamide core linked to a thiazinan and morpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-[3-(morpholin-4-yl)propyl]benzamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazinan ring, followed by the introduction of the benzamide group and the morpholine moiety. Common reagents used in these reactions include thionyl chloride, morpholine, and benzoyl chloride. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistency and scalability. The process would be optimized for yield and purity, with careful monitoring of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
4-(1,1-Dioxo-1lambda6,2-thiazinan-2-yl)-N-[3-(morpholin-4-yl)propyl]benzamide can undergo various chemical reactions, including:
Oxidation: The thiazinan ring can be oxidized to introduce additional functional groups.
Reduction: The compound can be reduced to modify the oxidation state of the sulfur atom.
Substitution: The benzamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may involve the use of bases like sodium hydroxide or catalysts such as palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or thioethers.
Scientific Research Applications
4-(1,1-Dioxo-1lambda6,2-thiazinan-2-yl)-N-[3-(morpholin-4-yl)propyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-[3-(morpholin-4-yl)propyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(1,1-Dioxo-1lambda6,4-thiazinan-4-yl)-3-(2-thienyl)propanoic acid
- 2-(1,1-Dioxo-1lambda6,4-thiazinan-4-yl)-3-phenylpropanoic acid
Uniqueness
4-(1,1-Dioxo-1lambda6,2-thiazinan-2-yl)-N-[3-(morpholin-4-yl)propyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-(1,1-dioxothiazinan-2-yl)-N-(3-morpholin-4-ylpropyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O4S/c22-18(19-8-3-9-20-11-13-25-14-12-20)16-4-6-17(7-5-16)21-10-1-2-15-26(21,23)24/h4-7H,1-3,8-15H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWLXZYQXIITHEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)C(=O)NCCCN3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.